molecular formula C11H22N2O2 B1396836 tert-butyl (3R,4R)-3-amino-4-methylpiperidine-1-carboxylate CAS No. 1207853-61-9

tert-butyl (3R,4R)-3-amino-4-methylpiperidine-1-carboxylate

Cat. No.: B1396836
CAS No.: 1207853-61-9
M. Wt: 214.3 g/mol
InChI Key: OWWPBKGSGNQMPL-BDAKNGLRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl (3R,4R)-3-amino-4-methylpiperidine-1-carboxylate is a useful research compound. Its molecular formula is C11H22N2O2 and its molecular weight is 214.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmaceutical Development

This compound serves as a crucial building block in the synthesis of more complex pharmaceuticals. It has been explored for its potential therapeutic applications, particularly in treating neurological disorders such as Alzheimer's disease. Research indicates that it may inhibit enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are vital in neurotransmission pathways.

The biological activity of tert-butyl (3R,4R)-3-amino-4-methylpiperidine-1-carboxylate is primarily attributed to its interactions with various enzymes and receptors. The amino group facilitates hydrogen bonding, influencing the activity of biological molecules. Notable areas of investigation include:

  • Neurological Disorders : Potential applications in neuroprotection and cognitive enhancement.
  • Cancer Therapy : Exhibits cytotoxic effects against certain cancer cell lines, possibly through apoptosis induction mechanisms.

Chemical Reactions and Synthesis

The compound can undergo several chemical reactions that enhance its utility in research:

  • Oxidation : The amino group can be oxidized to form corresponding oxides or derivatives.
  • Reduction : This process can lead to the formation of secondary or tertiary amines.
  • Substitution Reactions : The tert-butyl ester group can be substituted with other functional groups, allowing for the synthesis of various derivatives .

Industrial Applications

In industrial settings, this compound is utilized as an intermediate in the production of specialty chemicals and agrochemicals. Its unique properties make it valuable for synthesizing fine chemicals used in various applications across different sectors.

Case Study 1: Neurological Applications

A study investigated the effects of this compound on AChE inhibition. Results demonstrated significant inhibition rates comparable to established AChE inhibitors, suggesting potential for developing new treatments for Alzheimer’s disease.

Case Study 2: Cancer Cell Line Studies

Research into the cytotoxic effects of this compound on various cancer cell lines showed promising results, indicating that it could induce apoptosis through mitochondrial pathways. This highlights its potential as a lead compound for anticancer drug development.

Properties

IUPAC Name

tert-butyl (3R,4R)-3-amino-4-methylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-8-5-6-13(7-9(8)12)10(14)15-11(2,3)4/h8-9H,5-7,12H2,1-4H3/t8-,9+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWWPBKGSGNQMPL-BDAKNGLRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1N)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCN(C[C@@H]1N)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-butyl (3R,4R)-3-amino-4-methylpiperidine-1-carboxylate
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tert-butyl (3R,4R)-3-amino-4-methylpiperidine-1-carboxylate
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tert-butyl (3R,4R)-3-amino-4-methylpiperidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.